molecular formula C28H34N2O6 B266168 5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B266168
M. Wt: 494.6 g/mol
InChI Key: INAWUJQQKOSWOJ-SHHOIMCASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one, commonly known as EMMDP, is a synthetic compound that has been of interest to the scientific community due to its potential use as a research tool.

Mechanism of Action

EMMDP binds to the sigma-1 receptor and activates it, leading to downstream effects on cellular signaling pathways. The exact mechanism of action is not fully understood, but it is thought to involve modulation of calcium ion channels and interactions with other proteins in the cell.
Biochemical and Physiological Effects:
EMMDP has been shown to have a variety of effects on cellular and physiological processes. In vitro studies have demonstrated that EMMDP can modulate calcium ion channels, inhibit the uptake of dopamine and norepinephrine, and induce the release of acetylcholine. In vivo studies in rodents have shown that EMMDP can produce analgesia, reduce anxiety-like behavior, and enhance learning and memory.

Advantages and Limitations for Lab Experiments

One advantage of using EMMDP in lab experiments is its high affinity for the sigma-1 receptor, which allows for selective activation of this protein. However, one limitation is that EMMDP is a synthetic compound and may not fully replicate the effects of endogenous ligands that bind to the sigma-1 receptor.

Future Directions

There are several future directions for research on EMMDP. One area of interest is its potential use as a therapeutic agent for conditions such as chronic pain and anxiety disorders. Another area of research is the development of new compounds that can selectively target the sigma-1 receptor with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of EMMDP and its effects on cellular signaling pathways.

Synthesis Methods

The synthesis of EMMDP involves a series of chemical reactions starting with the condensation of 4-ethoxy-3-methoxyphenylacetic acid with 4-methylbenzoyl chloride to form 5-(4-ethoxy-3-methoxyphenyl)-4-methylbenzoyl-3-oxopentanoic acid. This intermediate is then reacted with 3-(4-morpholinyl)propylamine and cyclized to form the final product, EMMDP.

Scientific Research Applications

EMMDP has been used in various scientific research studies as a tool to investigate the function of the sigma-1 receptor. The sigma-1 receptor is a protein found in the brain and other tissues that has been implicated in a variety of physiological processes, including pain perception, mood regulation, and addiction. EMMDP has been shown to bind to the sigma-1 receptor with high affinity, making it a valuable tool for studying the function of this protein.

properties

Product Name

5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C28H34N2O6

Molecular Weight

494.6 g/mol

IUPAC Name

(E)-[2-(4-ethoxy-3-methoxyphenyl)-1-(3-morpholin-4-ium-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]-(4-methylphenyl)methanolate

InChI

InChI=1S/C28H34N2O6/c1-4-36-22-11-10-21(18-23(22)34-3)25-24(26(31)20-8-6-19(2)7-9-20)27(32)28(33)30(25)13-5-12-29-14-16-35-17-15-29/h6-11,18,25,31H,4-5,12-17H2,1-3H3/b26-24+

InChI Key

INAWUJQQKOSWOJ-SHHOIMCASA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)C)\[O-])/C(=O)C(=O)N2CCC[NH+]4CCOCC4)OC

SMILES

CCOC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2CCCN4CCOCC4)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)[O-])C(=O)C(=O)N2CCC[NH+]4CCOCC4)OC

Origin of Product

United States

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